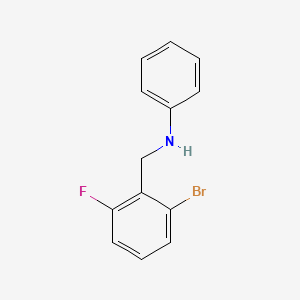

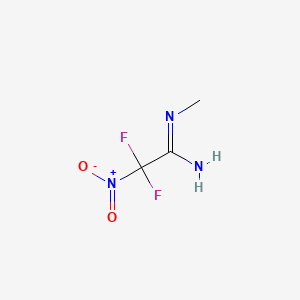

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

While specific chemical reactions involving “1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid” are not available, general reactions involving pyrazole boronic acids have been studied. For instance, the Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Protodeboronation of pinacol boronic esters has also been reported .Scientific Research Applications

Heterocyclic Compound Synthesis

Boronic acids and pyrazoles play a crucial role in the synthesis of heterocyclic compounds. For example, compounds similar to "1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid" can be used as building blocks in the synthesis of various heterocyclic structures. These structures are essential in developing dyes, sensors, and pharmaceuticals due to their significant biological and chemical properties (Gomaa & Ali, 2020).

Organic Light-Emitting Diodes (OLEDs)

Boronic acid-based materials, especially those incorporating pyrazole units, have emerged as potential candidates for use in OLEDs. Their structural design and synthesis can lead to the development of 'metal-free' infrared emitters, highlighting the role of boronic acids in organic optoelectronics (Squeo & Pasini, 2020).

Plant Boron Nutrition

The study of boron's role in plant growth and development is another area where related compounds could be of interest. Boron is essential for plant health, and its deficiency or toxicity can have significant impacts. Research on boron nutrition, mediated by boronic acids, contributes to understanding how boron affects plant hormonal production and signaling, potentially improving crop resilience and yield (Chen et al., 2022).

Drug Discovery

Boronic acids, including derivatives of pyrazole boronic acids, have been explored for their potential in drug discovery. They offer advantages such as enhancing the potency of drugs or improving their pharmacokinetics. The unique properties of boronic acids facilitate their incorporation into medicinal chemistry, leading to the development of new therapeutic agents (Plescia & Moitessier, 2020).

Seawater Desalination

Research on boron removal from seawater using reverse osmosis (RO) membranes is critical for desalination technologies. Boronic acid derivatives could potentially contribute to optimizing processes for boron removal, enhancing the quality of drinking water produced through desalination (Tu et al., 2010).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can influence various biochemical processes .

Mode of Action

Boronic acids, including 1-(1-borono-1-phenylmethyl)pyrazole-4-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions, in which this compound can participate, are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials science .

Result of Action

The ability of boronic acids to form reversible covalent complexes can lead to various effects, depending on the specific targets and the nature of the biochemical pathways involved .

properties

IUPAC Name |

[1-[borono(phenyl)methyl]pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12B2N2O4/c15-11(16)9-6-13-14(7-9)10(12(17)18)8-4-2-1-3-5-8/h1-7,10,15-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNQSLSZKRNDNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(B(O)O)C2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12B2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681727 |

Source

|

| Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-17-5 |

Source

|

| Record name | Boronic acid, B-[1-(boronophenylmethyl)-1H-pyrazol-4-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

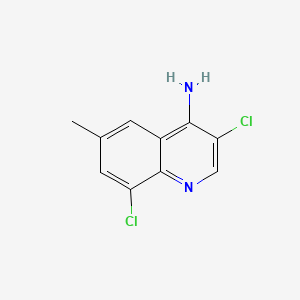

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)